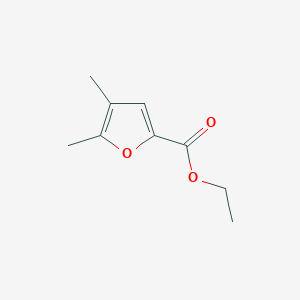

Ethyl 4,5-dimethylfuran-2-carboxylate

Übersicht

Beschreibung

Ethyl 4,5-dimethylfuran-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dimethylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction typically requires the presence of a strong acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as acetylacetone and ethyl bromopyruvate, are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated or nitrated furans.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 4,5-dimethylfuran-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various reactions such as:

- Electrophilic Substitution: The furan ring can undergo electrophilic substitution, making it valuable for synthesizing substituted furan derivatives.

- Reduction and Oxidation Reactions: The compound can be reduced to form alcohols or oxidized to yield carboxylic acids .

Pharmaceutical Applications

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cells .

Biofuel Production

The compound is also being investigated as a precursor for biofuels. This compound can be derived from renewable sources like biomass, making it an attractive alternative to fossil fuels due to:

- High Energy Density: Similar to conventional fuels, it offers a high energy density.

- Compatibility with Existing Fuel Infrastructure: Its physicochemical properties allow it to blend well with gasoline .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Participates in electrophilic substitution |

| Pharmaceuticals | Potential antimicrobial and anticancer agent | Inhibits growth of specific bacterial strains |

| Biofuel Production | Precursor for renewable fuels | High energy density; blends with gasoline |

Case Studies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as a therapeutic agent .

Case Study 2: Biofuel Application

Research conducted by a team at the University of California highlighted the conversion of biomass to this compound using zeolite catalysts. The study demonstrated that this process not only enhanced yield but also reduced environmental impact compared to traditional fossil fuel extraction methods .

Wirkmechanismus

The mechanism of action of ethyl 4,5-dimethylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, including nucleophilic and electrophilic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects in medicinal and biological applications .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4,5-dimethylfuran-2-carboxylate can be compared with other furan derivatives, such as:

Ethyl 5-methylfuran-2-carboxylate: Similar structure but with different substitution patterns, leading to distinct chemical properties and reactivity.

Methyl 4,5-diethyl-2-furan-3-carboxylate: Another furan derivative with variations in the alkyl groups attached to the furan ring.

Furan-3-carboxylic acid: Lacks the ethyl ester group, resulting in different chemical behavior and applications.

Biologische Aktivität

Ethyl 4,5-dimethylfuran-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a furan derivative, which is characterized by a five-membered aromatic ring containing oxygen. The molecular formula is , and it has been noted for its reactivity and ability to participate in various biochemical reactions.

Target Interactions

Furan derivatives like this compound interact with various biological targets, including enzymes and receptors. These interactions can lead to both activation and inhibition of specific pathways:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of other organic compounds .

- Cell Signaling : The compound modulates cell signaling pathways that influence gene expression and cellular metabolism. For instance, it can affect transcription factors that regulate metabolic enzymes.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of furan derivatives. For example, derivatives similar to this compound have been identified as inhibitors of the H5N1 influenza virus. In one study, a related compound exhibited an effective concentration (EC50) of 1.25 μM against the virus . The structure-activity relationship (SAR) indicated that modifications to the furan ring significantly influence antiviral potency.

Antitumor Activity

This compound has also shown promise in cancer research. Its derivatives have been evaluated for their anticancer properties, particularly against breast cancer cell lines. A study reported that compounds derived from furan exhibited selective cytotoxicity against MCF-7 breast cancer cells, suggesting potential for therapeutic development .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This characteristic is critical for compounds intended for systemic therapeutic applications.

Dosage Effects in Animal Models

Research indicates that dosage significantly impacts the biological activity of this compound. In animal models:

- Low Doses : Minimal physiological impact was observed.

- High Doses : Toxic effects were noted, including liver and kidney damage. Specific thresholds were identified where adverse effects increased dramatically.

Long-term Stability and Effects

In laboratory settings, prolonged exposure to this compound has shown sustained effects on cellular functions such as gene expression and enzyme activity. Over time, degradation products formed may also contribute to its biological activity.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 4,5-dimethylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)7(3)12-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNABQXJWGCCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556405 | |

| Record name | Ethyl 4,5-dimethylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119155-04-3 | |

| Record name | Ethyl 4,5-dimethylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.